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The advent of mMRNA vaccines has revolutionized the landscape of vaccinology. A key
innovation in many successful MRNA platforms is the substitution of uridine with N1-
methylpseudouridine (m1%¥), a modification designed to enhance protein expression and
reduce innate immunogenicity. This guide provides an in-depth, in vivo comparison of m1¥-
modified and unmodified mMRNA vaccines, supported by experimental data, to inform
researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis

The following tables summarize key findings from head-to-head in vivo studies, offering a
guantitative comparison of the immunological and protective profiles of m1¥W-modified and
unmodified mMRNA vaccines.

Table 1: Immunogenicity and Efficacy in Non-Human Primates (HIV-1 Gag Antigen)
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Parameter

Unmodified mRNA
(160 pg)

ml¥-modified
mRNA (400 ug)

mlW¥-modified
mRNA (800 ug)

Peak Gag-specific 1I9G
Titer (ED50)

Similar to m1W groups

Similar to unmodified

group

Similar to unmodified

group

Gag-specific CD4+ T-

cell Response

Similar to m1W¥ groups

Similar to unmodified

group

Similar to unmodified

group

Gag-specific CD8+ T-

cell Response

Similar to m1¥ groups

Similar to unmodified

group

Similar to unmodified

group

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 2: Innate Immune Response in Non-Human Primates (Cytokine Profile at 24h Post-
Vaccination)

m1¥-modified mRNA (400

Cytokine Unmodified mRNA (160 pg)

Hg & 800 pg)
IFN-a Higher Induction Lower Induction
IL-7 Higher Induction Lower Induction
IL-6 Lower Induction Higher Induction
TNF Similar Induction Similar Induction

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 3: Immunogenicity and Efficacy in Rodents (Andes Virus Gn/Gc Antigen)
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Parameter Unmodified mRNA mlW¥W-modified mRNA
Germinal Center (GC) o Slightly greater than

) Similar to m1Y¥ group N
Response (Mice) unmodified group

Interferon Response in GC B-

] Present Absent
cells (Mice)
Glycoprotein-binding Antibody »
] Greater than m1W¥ group Lower than unmodified group
Titer (Hamsters)
ANDV-neutralizing Antibody o o .
Similar to m1W¥ group Similar to unmodified group

Titer (Hamsters)

Protection against lethal ANDV ~ 100% survival (at 5ug and ]
100% survival (at 25u9)
challenge (Hamsters) 25ug9)

Data synthesized from Kuzmin IV, et al. Nat Commun. 2024.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are synthesized protocols from the key comparative studies cited.

Non-Human Primate Study (HIV-1 Gag Antigen)

e Vaccine Constructs: Both vaccines encoded the HIV-1 Gag protein. The unmodified mMRNA
was sequence-codon-optimized. The modified mRNA incorporated m1W¥ in place of uridine.
Both mRNA types were encapsulated in lipid nanoparticles (LNPs).

¢ Animal Model: Rhesus macaques were used for this study.

e Immunization Schedule: Animals were immunized intramuscularly five times at two-week
intervals, followed by a final boost at week 27.

o Dosage: The unmodified mRNA group received 160 ug per dose, while the m1W-modified
MRNA groups received either 400 pg or 800 pg per dose.

e Immunological Assays:
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o Antibody Response: Gag-specific I1gG titers in plasma were measured by ELISA.

o T-cell Response: Gag-specific CD4+ and CD8+ T-cell responses were assessed by flow
cytometry for intracellular cytokine staining.

o Innate Immune Response: Plasma cytokine and chemokine concentrations were
measured at 24 hours post-vaccination using a multiplex immunoassay.

Rodent Study (Andes Virus Gn/Gc Antigen)

» Vaccine Constructs: Both vaccines encoded the Andes virus (ANDV) glycoprotein precursor
(GPC). The unmodified mRNA contained standard uridine (U-mRNA), while the modified
MRNA contained m1¥ (m1¥-mRNA). Both were LNP-formulated.

e Animal Models: Female mice and female Syrian hamsters were used.
e Immunization Schedule:

o Mice: A prime-boost regimen was administered.

o Hamsters: Two doses of the vaccine were administered on days 0 and 21.
e Immunological and Efficacy Assays:

o Germinal Center Response (Mice): Germinal center B-cell responses in lymph nodes were
analyzed using single-cell RNA and BCR sequencing.

o Antibody Response (Hamsters): Gn/Gc-binding antibody titers and ANDV-neutralizing
antibody titers were measured.

o Protective Efficacy (Hamsters): Vaccinated hamsters were challenged with a lethal dose of
ANDV 21 days after the boost, and survival was monitored.

Mandatory Visualization: Signaling Pathways and
Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling
pathways and the experimental workflow.
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¢ To cite this document: BenchChem. [In Vivo Showdown: m1¥-Modified vs. Unmodified
MRNA Vaccines]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b12404889/docs#in-vivo-showdown-m1-modified-vs-
unmodified-mrna-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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